molecular formula C9H4BrF3N2 B1374606 5-Bromo-7-(trifluoromethyl)quinoxaline CAS No. 1287218-49-8

5-Bromo-7-(trifluoromethyl)quinoxaline

Cat. No. B1374606
CAS RN: 1287218-49-8
M. Wt: 277.04 g/mol
InChI Key: ZFNGPPUUBRENPS-UHFFFAOYSA-N
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Description

5-Bromo-7-(trifluoromethyl)quinoxaline is a chemical compound with the CAS Number: 1287218-49-8. It has a molecular weight of 277.04 and its IUPAC name is 5-bromo-7-(trifluoromethyl)quinoxaline .


Molecular Structure Analysis

The linear formula of 5-Bromo-7-(trifluoromethyl)quinoxaline is C9H4BrF3N2 . The InChI code is 1S/C9H4BrF3N2/c10-6-3-5(9(11,12)13)4-7-8(6)15-2-1-14-7/h1-4H .

Scientific Research Applications

Anticancer and Antiproliferative Activity

Quinoxaline derivatives have been studied for their potential in cancer treatment due to their ability to inhibit cell proliferation5-Bromo-7-(trifluoromethyl)quinoxaline could be utilized in designing compounds that target specific cancer cell lines, offering a pathway for the development of new anticancer drugs .

Antimicrobial Activity

The structural framework of quinoxalines, including 5-Bromo-7-(trifluoromethyl)quinoxaline , has shown effectiveness against various microorganisms. This compound could serve as a scaffold for synthesizing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance .

Anticonvulsant Activity

Quinoxaline derivatives are known to exhibit anticonvulsant properties. Research into 5-Bromo-7-(trifluoromethyl)quinoxaline could lead to the development of novel treatments for neurological disorders such as epilepsy .

Anti-Tuberculosis Activity

Given the ongoing challenge of tuberculosis (TB) and the emergence of multidrug-resistant strains, 5-Bromo-7-(trifluoromethyl)quinoxaline may be explored for its potential use in TB treatment regimens, contributing to the arsenal against this infectious disease .

Anti-Malarial Activity

Malaria remains a major global health issue. The quinoxaline moiety, including 5-Bromo-7-(trifluoromethyl)quinoxaline , has been part of studies for antimalarial drug development, which could lead to more effective therapies against malaria parasites .

Material Science Investigations

Beyond biomedical applications, 5-Bromo-7-(trifluoromethyl)quinoxaline exhibits properties that make it suitable for material science research. It could be used in the synthesis of organic compounds with specific electronic or photonic properties, contributing to advancements in technology and industry.

properties

IUPAC Name

5-bromo-7-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2/c10-6-3-5(9(11,12)13)4-7-8(6)15-2-1-14-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNGPPUUBRENPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-(trifluoromethyl)quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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